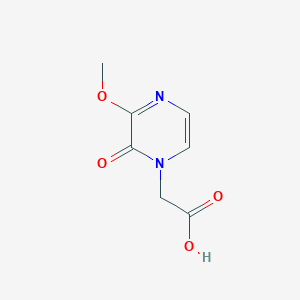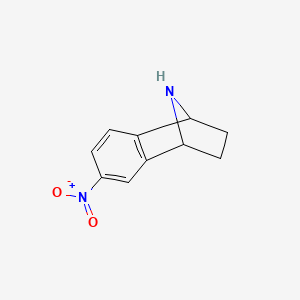
6-Nitro-1,2,3,4-tetrahydro-1,4-epiminonaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitro-1,2,3,4-tetrahydro-1,4-epiminonaphthalene is a chemical compound with the molecular formula C10H10N2O2 It is a bridged ring compound that contains a nitro group and an epiminonaphthalene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1,2,3,4-tetrahydro-1,4-epiminonaphthalene typically involves the nitration of 1,2,3,4-tetrahydro-1,4-epiminonaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Nitro-1,2,3,4-tetrahydro-1,4-epiminonaphthalene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: Amino derivatives of this compound.
Oxidation: Nitroso derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Nitro-1,2,3,4-tetrahydro-1,4-epiminonaphthalene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a receptor antagonist.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Nitro-1,2,3,4-tetrahydro-1,4-epiminonaphthalene involves its interaction with specific molecular targets. It acts as a non-N-methyl-D-aspartate (NMDA) receptor antagonist, which means it can inhibit the activity of NMDA receptors in the brain. This inhibition can lead to a decrease in excitotoxicity and neuroprotection in certain conditions .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound with different biological activities.
1,2,3,4-Tetrahydro-1,10-phenanthroline: Another similar compound with distinct chemical properties.
Uniqueness
6-Nitro-1,2,3,4-tetrahydro-1,4-epiminonaphthalene is unique due to its specific nitro and epiminonaphthalene structure, which imparts distinct chemical reactivity and biological activity. Its ability to act as an NMDA receptor antagonist sets it apart from other similar compounds.
Propiedades
IUPAC Name |
4-nitro-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-12(14)6-1-2-7-8(5-6)10-4-3-9(7)11-10/h1-2,5,9-11H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRULVHNQNQRGBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(C1N2)C=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11909326.png)

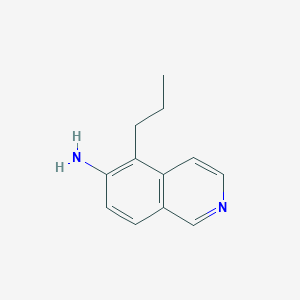


![6-Chlorothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11909356.png)
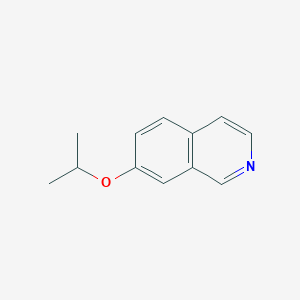
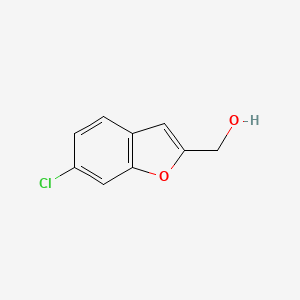

![4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11909381.png)
![6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11909390.png)


